molecular formula C22H16O B14207455 6,13-Dihydropentacen-6-OL CAS No. 757971-43-0

6,13-Dihydropentacen-6-OL

Katalognummer: B14207455
CAS-Nummer: 757971-43-0
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: UALYAIOSSKOSKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,13-Dihydropentacen-6-OL is a chemical compound belonging to the pentacene family, which is known for its applications in organic electronics due to its extended π-conjugated system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Dihydropentacen-6-OL typically involves the reduction of pentacene-6,13-dione. One common method includes the use of reducing agents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in solvents like dimethylformamide (DMF) or acetone . This method is favored due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6,13-Dihydropentacen-6-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound back to pentacene-6,13-dione.

    Reduction: Further reduction can lead to the formation of tetrahydropentacenes.

    Substitution: Halogenation and other substitution reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Pentacene-6,13-dione.

    Reduction: Tetrahydropentacenes.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

6,13-Dihydropentacen-6-OL has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6,13-Dihydropentacen-6-OL exerts its effects is primarily through its interaction with light and its ability to undergo redox reactions. The compound’s extended π-conjugated system allows it to absorb light and participate in electron transfer processes, making it useful in electronic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific balance of stability and reactivity, making it a versatile compound for various applications in organic electronics and material science. Its ability to undergo multiple types of chemical reactions while maintaining its structural integrity sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

757971-43-0

Molekularformel

C22H16O

Molekulargewicht

296.4 g/mol

IUPAC-Name

6,13-dihydropentacen-6-ol

InChI

InChI=1S/C22H16O/c23-22-20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)22/h1-10,12-13,22-23H,11H2

InChI-Schlüssel

UALYAIOSSKOSKC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC3=CC=CC=C3C=C2C(C4=CC5=CC=CC=C5C=C41)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.